molecular formula C7H11NO B3352366 (S)-1-(5-Methylfuran-2-yl)ethanamine CAS No. 473733-26-5

(S)-1-(5-Methylfuran-2-yl)ethanamine

Cat. No. B3352366
CAS RN: 473733-26-5
M. Wt: 125.17 g/mol
InChI Key: XEWUTPKFVOPDCL-LURJTMIESA-N
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Description

“(S)-1-(5-Methylfuran-2-yl)ethanamine” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The “5-Methyl” indicates that there is a methyl group (CH3) attached to the 5th position of the furan ring. The “(S)-1-” denotes the stereochemistry of the ethanamine part of the molecule, indicating that it is on the first carbon of the ethanamine and it has the (S) configuration .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 5-membered furan ring with a methyl group at the 5th position and an ethanamine group with (S) configuration . The exact 3D structure would need to be determined by methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the furan ring, which is an aromatic system, and the amine group, which is a basic functional group . The methyl group at the 5th position might influence the reactivity of the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the furan ring could contribute to its aromaticity and potentially its UV/visible absorption properties . The amine group could influence its solubility in water and its basicity .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. The amine group could potentially interact with biological targets, but this would need to be confirmed by experimental studies .

Future Directions

The study of this compound could potentially contribute to our understanding of the chemistry and biological activity of furan derivatives. Future research could involve the synthesis of this compound, the investigation of its reactivity, and the exploration of its potential biological activity .

properties

IUPAC Name

(1S)-1-(5-methylfuran-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,8H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEWUTPKFVOPDCL-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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